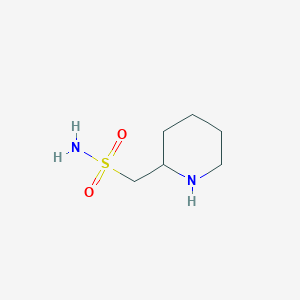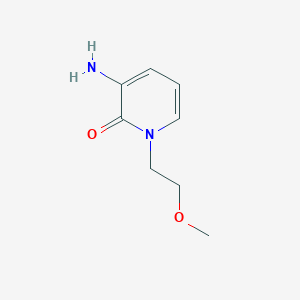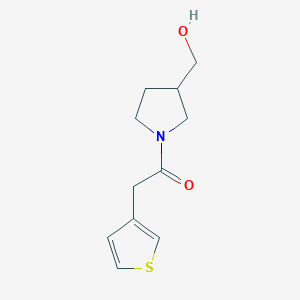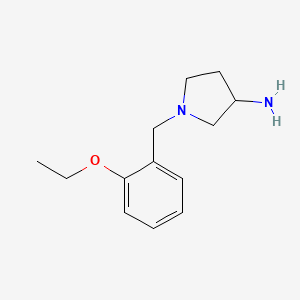
Acetato de 1-(3-metil-1-fenil-1H-pirazol-5-il)piperazina
Descripción general
Descripción
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate is a chemical compound with the molecular formula C14H18N4. It is an intermediate used in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders such as diabetes . This compound is known for its role in the preparation of selective and orally active dipeptidyl peptidase-4 inhibitors .
Aplicaciones Científicas De Investigación
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
Target of Action
The primary target of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate is the enzyme known as dipeptidylpeptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a key target for antidiabetic agents .
Mode of Action
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate interacts with dipeptidylpeptidase 4, inhibiting its activity . This inhibition results in increased levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The inhibition of dipeptidylpeptidase 4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released in response to food intake and stimulate insulin secretion . By inhibiting dipeptidylpeptidase 4, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate increases the levels of these hormones, enhancing insulin secretion and reducing blood glucose levels .
Result of Action
The result of the action of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate is the regulation of blood glucose levels . By inhibiting dipeptidylpeptidase 4 and increasing the levels of incretin hormones, this compound enhances insulin secretion and reduces blood glucose levels . This makes it a potential candidate for use as an antidiabetic agent .
Análisis Bioquímico
Biochemical Properties
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as an intermediate in the preparation of selective and orally active dipeptidyl peptidase 4 inhibitors, which are used as antidiabetic agents . The compound’s interactions with enzymes such as dipeptidyl peptidase 4 involve inhibition mechanisms that are crucial for its biochemical activity.
Cellular Effects
The effects of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have cytotoxic properties when tested in vitro on colorectal RKO carcinoma cells . This indicates its potential impact on cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of dipeptidyl peptidase 4, binding to the enzyme and preventing its activity . This inhibition leads to changes in gene expression and downstream signaling pathways, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at room temperature
Dosage Effects in Animal Models
The effects of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate vary with different dosages in animal models. At therapeutic doses, it exhibits beneficial effects, such as antidiabetic properties. At higher doses, it may cause toxic or adverse effects. For instance, its preventive effects on myocardial injury following ischemia and reperfusion have been observed in animal models .
Metabolic Pathways
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. Its role as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors highlights its importance in metabolic pathways .
Transport and Distribution
The transport and distribution of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localization patterns are essential for its biochemical activity and therapeutic potential .
Métodos De Preparación
The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with piperazine under specific conditions . The reaction is carried out in the presence of a polar aprotic solvent such as methanol or ethanol . Industrial production methods may involve the use of advanced techniques to ensure high yield and purity, including the use of catalysts and optimized reaction conditions .
Análisis De Reacciones Químicas
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Comparación Con Compuestos Similares
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate can be compared with other similar compounds, such as:
Vildagliptin: Another DPP-4 inhibitor used in the treatment of diabetes.
Teneligliptin: A similar compound with a different chemical structure but similar mechanism of action.
The uniqueness of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate lies in its specific structural features that confer selective inhibition of DPP-4, making it a valuable intermediate in the synthesis of antidiabetic agents .
Propiedades
IUPAC Name |
acetic acid;1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.C2H4O2/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13;1-2(3)4/h2-6,11,15H,7-10H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPSQBBLWIJJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906093-30-9 | |
| Record name | Piperazine, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906093-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)


![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)



![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)
![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)

